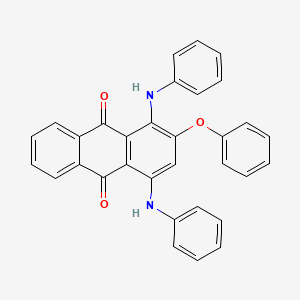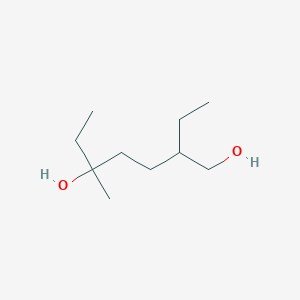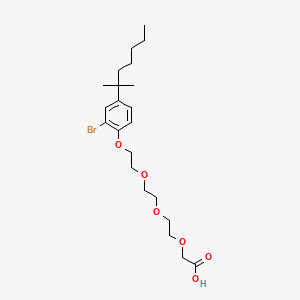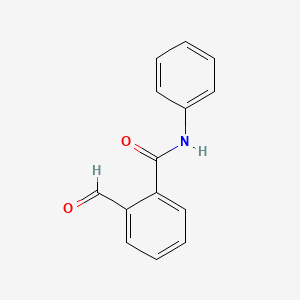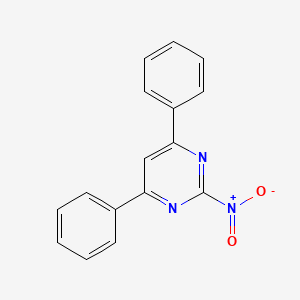![molecular formula C13H18O2S B14337182 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- CAS No. 97600-68-5](/img/structure/B14337182.png)
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound features a phenylthio group attached to a propyl chain, which is further connected to the dioxolane ring. The presence of the phenylthio group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For the specific synthesis of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-, the following steps can be employed:
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- undergoes various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized as a solvent and intermediate in the production of polymers and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane, 2-methyl-2-propyl-: Similar structure but lacks the phenylthio group.
2-Phenyl-1,3-dioxolane: Contains a phenyl group directly attached to the dioxolane ring.
1,3-Dioxolane, 2-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylthio group.
Uniqueness
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
97600-68-5 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
2-methyl-2-(3-phenylsulfanylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2S/c1-13(14-9-10-15-13)8-5-11-16-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI-Schlüssel |
SHYZPKUKFADYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)


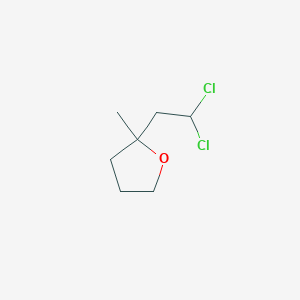
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
